molecular formula C13H10N2O3S2 B13637746 2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid

2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid

Cat. No.: B13637746
M. Wt: 306.4 g/mol
InChI Key: FGXMQPWRSCXEJT-NTMALXAHSA-N
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Description

2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid is a complex organic compound that features a benzothiazole ring, a cyano group, and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid typically involves the condensation of benzothiazole derivatives with cyanoacetic acid derivatives under controlled conditions. The reaction is often catalyzed by bases such as triethylamine or pyridine and carried out in solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the benzothiazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzothiazole ring enhances its potential for π-π interactions, while the cyano and sulfanyl groups provide versatile sites for chemical modifications .

Properties

Molecular Formula

C13H10N2O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(Z)-3-(1,3-benzothiazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl]sulfanylacetic acid

InChI

InChI=1S/C13H10N2O3S2/c14-5-8(10(16)6-19-7-12(17)18)13-15-9-3-1-2-4-11(9)20-13/h1-4,16H,6-7H2,(H,17,18)/b10-8-

InChI Key

FGXMQPWRSCXEJT-NTMALXAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/CSCC(=O)O)\O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(CSCC(=O)O)O)C#N

Origin of Product

United States

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